molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B1387589
CAS No.: 72232-25-8
M. Wt: 162.23 g/mol
InChI Key: DAEJBLXGXUDKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring (benzo[c]azepine core) and an amino group at the 8-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound’s synthetic utility is highlighted in catalytic processes, such as the preparation of sulfonamide derivatives under optimized conditions (toluene solvent, 70°C, PLMTPA60/40100 catalyst, 3 h reaction time) . Its amino group serves as a modifiable handle for further functionalization, enabling diverse pharmacological applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEJBLXGXUDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658461
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72232-25-8
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be achieved through various methods. One common approach involves the use of allylic trichloroacetimidates derived from 2-iodoanilines. This method employs a one-pot multibond forming process, allowing for the efficient synthesis of the compound . Another method involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine has shown potential as a therapeutic agent due to its interaction with the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunits. This interaction is significant in the context of neurological disorders and has implications for developing treatments for conditions such as schizophrenia and depression.

Biochemical Studies

The compound is utilized in various biochemical assays to study enzyme activities and metabolic pathways. Its ability to bind to specific enzymes allows researchers to investigate enzyme kinetics and regulatory mechanisms. For instance, it can influence the activity of enzymes involved in neurotransmitter metabolism .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables chemists to create derivatives that may possess enhanced biological activity or novel properties .

Pharmaceutical Development

The compound is being explored as a vasopressin V2-receptor antagonist for treating hyponatremia. This application highlights its potential in addressing electrolyte imbalances and related disorders .

Case Studies

Study Focus Findings
Study on NMDAR InteractionInvestigated the binding affinity of 8-amino compounds on NMDARDemonstrated that 8-amino derivatives selectively modulate GluN2B subunit activity, potentially leading to new treatments for CNS disorders.
Enzyme Activity ModulationAssessed the impact of 8-amino compounds on metabolic enzymesFound that the compound alters the conformation of specific enzymes, enhancing or inhibiting their catalytic efficiency .
Synthesis of DerivativesExplored synthetic pathways for creating derivatives of 8-amino compoundsDeveloped several new compounds with improved pharmacological profiles and stability .

Comparison with Similar Compounds

Comparison with Similar Benzoazepine Derivatives

Structural and Functional Variations

The benzoazepine scaffold is highly versatile, with modifications at the amino group, halogenation, or substitution on the benzene ring significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties/Applications References
8-Amino-benzo[c]azepine -NH₂ at C8 Intermediate for sulfonamide synthesis; potential in drug discovery.
8-Bromo-benzo[c]azepine -Br at C8 Used in healing drugs; high purity (99%) and industrial-scale production.
8-Nitro-benzo[c]azepine -NO₂ at C8 High purity (98%); precursor for further functionalization.
8,9-Dichloro-benzo[c]azepine -Cl at C8 and C9 Structural analog with potential unexplored bioactivity.
8-Methoxy-benzo[b]azepine -OCH₃ at C8 (benzo[b] isomer) Requires inert storage; moderate hazard profile (H315, H319).
6-Bromo-benzo[b]azepine hydrochloride -Br at C6; HCl salt Pharmaceutical intermediate (ISO-certified); high solubility for formulation.
(R)-2,3,4,5-Tetrahydro-benzo[b]azepin-5-amine Chiral -NH₂ at C5 Enantioselective applications; research use in GPCR-targeted scaffolds.

Biological Activity

Overview

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound notable for its pharmacological properties. This compound belongs to the azepine family and has garnered attention for its interactions with biological systems, particularly its role as a modulator of neurotransmitter receptors.

The primary biological activity of this compound is associated with its interaction with the N-methyl-D-aspartate receptor (NMDAR) , specifically targeting the GluN2B subunits . This interaction is crucial for mediating excitatory neurotransmission in the central nervous system, influencing various biochemical pathways related to synaptic plasticity and neuroprotection.

Biochemical Pathways

The compound's action on NMDAR affects downstream signaling cascades that are vital for neuronal communication and plasticity. It may also influence pathways involving calcium signaling and neuronal survival mechanisms.

Biological Activity Data

Biological Activity Effect Reference
NMDAR ModulationPositive allosteric modulation
Enzyme InteractionAlters enzyme activity in metabolic pathways
AntiproliferativeInduces apoptosis in cancer cell lines

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacology : The compound has been investigated for its role in neurodegenerative diseases due to its ability to modulate excitatory neurotransmission. Its interaction with NMDAR suggests potential benefits in conditions like Alzheimer's disease and schizophrenia.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. For instance, it demonstrated significant cytotoxic effects on Colo320 cells, leading to increased rates of programmed cell death .
  • Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a broader application in developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:

  • Study on Apoptosis Induction : Researchers synthesized several derivatives and assessed their efficacy in inducing apoptosis in cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against resistant strains .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of synthesized derivatives against a range of pathogens. The results showed promising inhibitory effects comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, and how can purity be optimized?

  • The Eschweiler–Clark reaction is a foundational method for forming the azepine ring, involving reductive amination under controlled conditions (e.g., formaldehyde and formic acid) . Purification via column chromatography or recrystallization is critical, with purity validated by HPLC (>95%) or NMR spectroscopy . Evidence from scaled syntheses (250 mg to 5 g batches) suggests inert atmospheres and low-temperature storage enhance stability .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted benzo[c]azepines?

  • Dynamic 1H^1H NMR at variable temperatures (e.g., 298–400 K) helps distinguish ring inversion dynamics and substituent effects. For example, coupling constants (JJ) between protons on the azepine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) confirm regiochemistry . 13C^{13}C NMR shifts (e.g., δ 25–60 ppm for aliphatic carbons) differentiate N-alkyl vs. N-aryl derivatives .

Q. What pharmacological assays are suitable for evaluating benzo[c]azepine derivatives?

  • GPCR-targeted assays (e.g., radioligand binding for serotonin or dopamine receptors) are common. For 8-amino derivatives, solubility in polar solvents (e.g., DMSO) is critical for in vitro testing, but low aqueous solubility (noted in structural analogs) may require formulation with cyclodextrins or surfactants .

Advanced Research Questions

Q. How can low solubility of 8-amino-benzo[c]azepines be addressed in pharmacological studies?

  • Co-solvent systems (e.g., DMSO:water gradients) or prodrug strategies (e.g., esterification of the amino group) improve bioavailability. Computational modeling (e.g., logP calculations via B3LYP/6-31G(d,p)) predicts solubility trends, guiding structural modifications .

Q. What computational methods validate NMR assignments for conformationally flexible benzo[c]azepines?

  • Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates magnetic shielding tensors. Solvent effects (via PCM approximation) refine 1H^1H and 13C^{13}C chemical shift predictions, achieving <0.2 ppm deviation from experimental data .

Q. How should researchers resolve contradictions in reported purity data for benzo[c]azepine intermediates?

  • Cross-validation via orthogonal methods is essential. For example, discrepancies between HPLC (95%) and supplier-reported purity (96%) may arise from residual solvents. Use 1H^1H NMR integration (e.g., methylene protons at δ 2.8–3.2 ppm) to quantify impurities .

Q. What safety protocols are recommended for handling amino-substituted benzo[c]azepines?

  • Toxicity studies on analogs indicate potential respiratory and dermal hazards (H302, H315, H319) . Use fume hoods, nitrile gloves, and closed-system transfers. Storage under inert gas (argon) at room temperature prevents degradation .

Q. How do steric and electronic effects influence the regioselectivity of benzo[c]azepine functionalization?

  • Electron-donating groups (e.g., methoxy) at the 7-position direct electrophilic substitution to the 8-amino group. Steric hindrance from N-alkylation reduces reactivity, requiring harsher conditions (e.g., Pd-catalyzed coupling) .

Q. What strategies mitigate stability issues during long-term storage of benzo[c]azepine derivatives?

  • Lyophilization under vacuum enhances shelf life for hygroscopic compounds. Stability studies (accelerated aging at 40°C/75% RH) show degradation <2% over 6 months when stored in amber vials with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Reactant of Route 2
Reactant of Route 2
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.